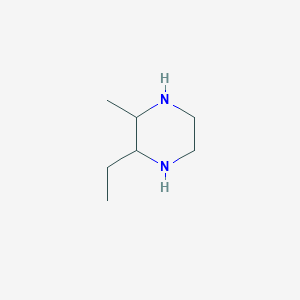
2-Ethyl-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including filbert pyrazine and 3-METHYL-2-ETHYLPYRAZINE .
- This compound is approved as a food flavoring agent and is commonly used in the preparation of peanut, chocolate, and other nutty-flavored food products .
2-Ethyl-3-methylpyrazine: is a colorless to light yellow liquid with a strong odor reminiscent of raw earthy bread, nutty peanuts, and musty corn.
Preparation Methods
Synthetic Routes: 2-Ethyl-3-methylpyrazine can be synthesized from ethylenediamine and 2,3-pentanedione (acetylacetone) via a dehydration condensation reaction, followed by dehydrogenation.
Reaction Conditions: The reaction typically occurs under mild conditions.
Industrial Production: The compound is industrially produced using these synthetic routes.
Chemical Reactions Analysis
Reactivity: 2-Ethyl-3-methylpyrazine is involved in various chemical reactions.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Flavor and Fragrance Industry: 2-Ethyl-3-methylpyrazine is widely used in the flavor and fragrance industry due to its nutty and earthy aroma.
Medicine and Biology: While not extensively studied, it may have applications in drug discovery or as a molecular probe.
Industry: Its use extends to food products, beverages, and cosmetics.
Mechanism of Action
- Unfortunately, detailed information on the exact molecular targets and pathways involved in its effects is limited.
- Further research is needed to elucidate its mechanisms of action.
Comparison with Similar Compounds
Uniqueness: 2-Ethyl-3-methylpyrazine stands out for its distinct nutty and earthy odor.
Similar Compounds: While there are no direct analogs, other pyrazine derivatives share some similarities in their chemical properties.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-ethyl-3-methylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-3-7-6(2)8-4-5-9-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
XHHMVQXSYJHOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


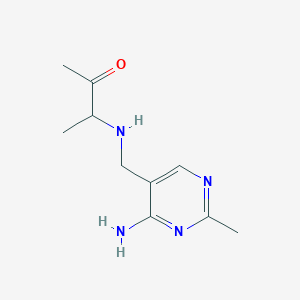
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)


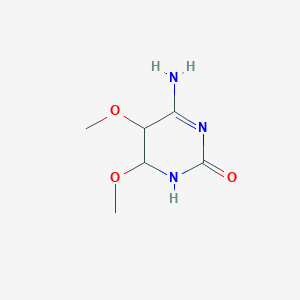

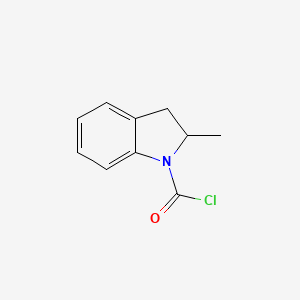
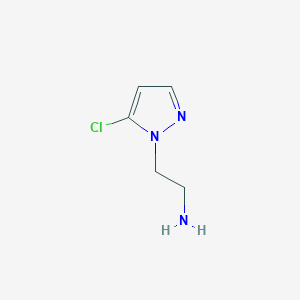
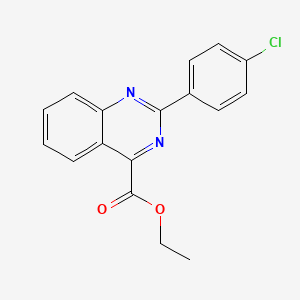
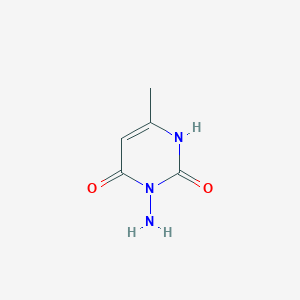
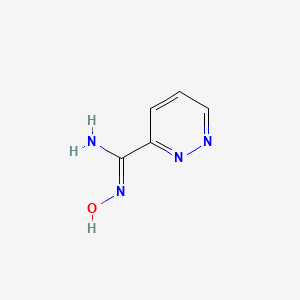
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)

![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
